molecular formula C10H11F2NO B267794 N-(2,4-difluorophenyl)butanamide

N-(2,4-difluorophenyl)butanamide

Cat. No.: B267794
M. Wt: 199.2 g/mol
InChI Key: YTNOCFWORLUHSA-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)butanamide is a fluorinated aromatic amide characterized by a butanamide chain linked to a 2,4-difluorophenyl group. The presence of fluorine atoms at the ortho and para positions on the phenyl ring is expected to influence electronic properties, solubility, and intermolecular interactions such as hydrogen bonding and halogen-mediated contacts .

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.2 g/mol

IUPAC Name

N-(2,4-difluorophenyl)butanamide

InChI

InChI=1S/C10H11F2NO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

YTNOCFWORLUHSA-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=C(C=C1)F)F

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Molecular Features

The table below highlights key differences in substituents and molecular properties among N-(2,4-difluorophenyl)butanamide and related compounds:

Compound Name Substituents on Phenyl Ring Butanamide Chain Modification Molecular Formula Molecular Weight Key Structural Notes
This compound 2,4-difluoro None C₁₀H₁₁F₂NO 199.20 Fluorine-driven electronegativity effects
4-(2,4-Dichlorophenoxy)-N-(2-ethylphenyl)butanamide 2,4-dichloro (phenoxy) + 2-ethyl Phenoxy linker C₁₈H₁₉Cl₂NO₂ 352.26 Bulky substituents; Cl enhances lipophilicity
N-(4-Acetylphenyl)butanamide 4-acetyl None C₁₂H₁₅NO₂ 205.25 Acetyl group increases polarity
N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide 5-amino-2-fluoro + 2,4-dichlorophenoxy Phenoxy linker C₁₆H₁₄Cl₂FN₂O₂ 371.21 Amino group introduces basicity; Cl/F synergy
N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide 2-amino-4-fluoro Dimethylamino terminal C₁₂H₁₈FN₃O 239.29 Dimethylamino enhances solubility

Key Observations :

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents increase electronegativity, influencing hydrogen bonding and crystal packing (e.g., Fo24’s 1D chains via N-H···O interactions) .
  • Polarity and Solubility: Acetyl and dimethylamino groups enhance polarity, improving aqueous solubility compared to halogenated analogs .
  • Steric Effects: Bulky substituents like dichlorophenoxy or ethylphenyl groups may reduce crystallinity or alter biological activity .

Crystallographic and Hydrogen Bonding Patterns

The trifluorinated benzamide Fo24 (N-(2,4-Difluorophenyl)-2-fluorobenzamide) serves as a relevant structural proxy due to its fluorine substitution pattern. Key comparisons include:

Feature Fo24 Dichlorophenoxy Butanamides N-(4-Acetylphenyl)butanamide
Hydrogen Bonding 1D chains via N-H···O; R²²(12) synthon with C-H···F/O Likely C-H···Cl/O interactions Potential N-H···O=C (acetyl) interactions
Aromatic Ring Geometry Near-planar (0.7° dihedral angle) Distorted due to bulky phenoxy groups Planar with acetyl conjugation
CSD Prevalence Rare (only 2 reported trifluorinated analogs) Common in agrochemicals/pharmaceuticals Limited data

Notable Findings:

  • Fo24’s planar aromatic rings and fluorine-mediated interactions contrast with the steric hindrance in dichlorophenoxy derivatives .
  • The R²²(12) synthon in Fo24, involving cyclic C-H···F contacts, is absent in non-fluorinated analogs, highlighting fluorine’s role in directing crystal packing .

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